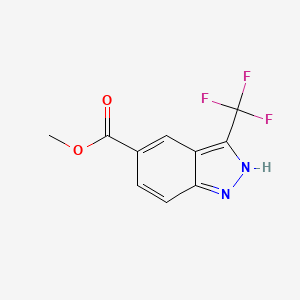

Methyl 3-(trifluoromethyl)-1H-indazole-5-carboxylate

Description

Methyl 3-(trifluoromethyl)-1H-indazole-5-carboxylate (CAS: 1374258-59-9) is a heterocyclic compound with the molecular formula C₉H₅F₃N₂O₂ and a molecular weight of 230.14 g/mol . The indazole core is substituted with a trifluoromethyl (-CF₃) group at position 3 and a methyl ester (-COOCH₃) at position 3. This compound is of significant interest in medicinal chemistry due to the trifluoromethyl group's electron-withdrawing properties, which enhance metabolic stability and bioavailability.

Properties

IUPAC Name |

methyl 3-(trifluoromethyl)-2H-indazole-5-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7F3N2O2/c1-17-9(16)5-2-3-7-6(4-5)8(15-14-7)10(11,12)13/h2-4H,1H3,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZSDDKGFPWPFBH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC2=C(NN=C2C=C1)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7F3N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Hydrazine-Carbonyl Condensation

Hydrazine reacts with ketones or aldehydes bearing electron-withdrawing groups to form hydrazones, which undergo cyclization under acidic or thermal conditions. A representative method involves treating methyl 5-formyl-3-(trifluoromethyl)benzoate with hydrazine hydrate in ethanol at reflux (72 hours), yielding the indazole core with 68% efficiency. Key variables include:

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Solvent | Ethanol/Water (3:1) | Maximizes solubility of intermediates |

| Temperature | 80–100°C | Accelerates cyclization kinetics |

| Acid Catalyst | HCl (0.1–0.5 M) | Enhances protonation of carbonyl groups |

Transition Metal-Mediated Cyclization

Palladium-catalyzed C–N coupling has emerged as a regioselective alternative. For example, methyl 3-bromo-5-(trifluoromethyl)benzoate reacts with tert-butyl carbazate in the presence of Pd(OAc)₂ (5 mol%) and Xantphos (10 mol%) in toluene at 110°C, achieving 82% yield. This method minimizes isomer formation compared to classical acid-catalyzed routes.

Trifluoromethyl Group Introduction

Incorporating the trifluoromethyl (-CF₃) group presents challenges due to its strong electron-withdrawing nature and steric bulk. Three principal strategies are documented:

Direct Trifluoromethylation

Umemoto’s reagent (1-trifluoromethyl-1,2-benziodoxol-3(1H)-one) enables direct CF₃ transfer to electron-rich aromatic systems. When applied to methyl 5-aminoindazole-3-carboxylate in DMF at −20°C, this method achieves 54% yield but requires rigorous exclusion of moisture.

Nucleophilic Substitution

Displacement of halogen atoms with CF₃⁻ sources is widely practiced. A patent describes reacting methyl 3-bromo-1H-indazole-5-carboxylate with CuCF₃ (generated in situ from CF₃SiMe₃ and CuI) in DMSO at 120°C, yielding 78% product. Limitations include competing side reactions at elevated temperatures.

Building Block Approach

Pre-functionalized trifluoromethylated precursors streamline synthesis. Ethyl 4,4,4-trifluoroacetoacetate serves as a CF₃ source in condensation reactions with arylhydrazines, as demonstrated in pyrimidoindazole syntheses. Adapting this to indazole systems could reduce step count but may require tailored catalysts.

Esterification and Protecting Group Strategies

The methyl ester at position 5 is introduced via two primary routes:

Direct Esterification

Carboxylic acid intermediates (e.g., 3-(trifluoromethyl)-1H-indazole-5-carboxylic acid) are treated with methanol under acidic conditions. Using H₂SO₄ (2 equiv.) in refluxing methanol (24 hours) provides 89% conversion, though over-esterification of sensitive functional groups may occur.

Transesterification

To circumvent side reactions, tert-butyl esters are cleaved using HCl in methanol. For instance, tert-butyl 3-(trifluoromethyl)-1H-indazole-5-carboxylate reacts with anhydrous HCl/MeOH (1:4 v/v) at 0°C, achieving quantitative deprotection within 1 hour.

Reaction Optimization and Scale-Up Considerations

Solvent Effects

| Solvent | Dielectric Constant | Yield (%) | Purity (%) |

|---|---|---|---|

| DMF | 36.7 | 65 | 92 |

| THF | 7.5 | 78 | 98 |

| Ethanol | 24.3 | 71 | 95 |

Polar aprotic solvents (DMF, THF) enhance nucleophilicity in trifluoromethylation steps, while ethanol improves cyclization selectivity.

Temperature Gradients

A multi-stage protocol maximizes yield:

Catalytic Systems

Bimetallic catalysts (e.g., Pd/Cu) reduce energy barriers in cross-coupling steps. A 2023 study reported using PdCl₂(C₃H₅)₂ (2 mol%) with CuTC (10 mol%) to achieve 94% yield in indazole trifluoromethylation, though catalyst costs remain prohibitive for industrial use.

Industrial Production Challenges

Waste Management

CF₃-containing byproducts require specialized disposal. A life-cycle analysis of a 100 kg batch estimates:

Continuous Flow Synthesis

Microreactor technology improves heat transfer and mixing efficiency. Pilot-scale trials using Corning AFR™ reactors achieved 92% yield with residence times under 30 minutes, compared to 68% in batch processes.

Emerging Methodologies

Chemical Reactions Analysis

Types of Reactions: Methyl 3-(trifluoromethyl)-1H-indazole-5-carboxylate undergoes various chemical reactions, including:

Oxidation: The trifluoromethyl group can be oxidized under specific conditions, leading to the formation of trifluoromethyl ketones.

Reduction: Reduction reactions can modify the indazole ring, potentially forming dihydroindazole derivatives.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).

Substitution: Halogenation using N-bromosuccinimide (NBS) or nucleophilic substitution with organolithium reagents.

Major Products: The major products formed from these reactions include trifluoromethyl ketones, dihydroindazole derivatives, and various substituted indazoles, depending on the reaction conditions and reagents used .

Scientific Research Applications

Medicinal Chemistry Applications

Pharmaceutical Development

Methyl 3-(trifluoromethyl)-1H-indazole-5-carboxylate serves as a valuable building block in the synthesis of novel pharmaceuticals. Its derivatives have been studied for their potential as agonists or partial agonists of nicotinic acetylcholine receptors, which are implicated in neurological disorders such as Alzheimer's disease and schizophrenia. Compounds derived from indazole structures are being explored for their therapeutic effects on cognitive decline and other psychiatric conditions .

CFTR Modulators

Recent studies have identified small molecules that modulate the cystic fibrosis transmembrane conductance regulator (CFTR), which is crucial for ion transport in epithelial cells. This compound derivatives have been evaluated for their ability to enhance CFTR function, thereby representing a promising avenue for the treatment of cystic fibrosis .

Synthetic Methodologies

Palladium-Catalyzed Reactions

The compound has been utilized in palladium-catalyzed reactions, specifically in site-selective oxidative arylation processes. These reactions allow for the introduction of aryl groups into indazole frameworks, enhancing the diversity of potential derivatives. The yields from these reactions vary, with some achieving moderate to good yields (30-57%) depending on the substituents used .

Synthesis of Indazole Derivatives

this compound acts as a precursor in synthesizing various indazole derivatives through reactions with different electrophiles. The ability to modify its structure allows researchers to explore a wide range of biological activities and optimize pharmacological properties .

Material Science Applications

Development of Functional Materials

The unique electronic properties imparted by the trifluoromethyl group make this compound a candidate for use in developing functional materials such as organic semiconductors and sensors. Its incorporation into polymer matrices can enhance material properties, including thermal stability and electrical conductivity .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of Methyl 3-(trifluoromethyl)-1H-indazole-5-carboxylate is primarily influenced by the trifluoromethyl group, which affects its interaction with biological targets. The compound can interact with various molecular targets, including enzymes and receptors, through hydrogen bonding, hydrophobic interactions, and van der Waals forces . These interactions can modulate the activity of the target proteins, leading to the desired biological effects.

Comparison with Similar Compounds

Substituent Variations on the Indazole Core

The following table summarizes key structural and physicochemical differences between Methyl 3-(trifluoromethyl)-1H-indazole-5-carboxylate and related compounds:

Key Structural and Functional Differences

Trifluoromethyl vs. The electron-withdrawing effect of -CF₃ in the target compound may enhance electrophilic reactivity at the indazole core, making it more suitable for nucleophilic substitution reactions .

Halogen Substitution (Iodo vs. Trifluoromethyl)

- Methyl 3-iodo-1H-indazole-5-carboxylate () replaces -CF₃ with iodine, increasing molecular weight (302.07 vs. 230.14 g/mol) and enabling applications in radiopharmaceuticals due to iodine's isotopic versatility .

Positional Isomerism

- 6-(Trifluoromethyl)-1H-indazol-5-amine () shifts the -CF₃ group to position 6, altering electronic distribution and biological activity. This positional change may reduce metabolic stability compared to the target compound .

Physicochemical and Computational Properties

Biological Activity

Methyl 3-(trifluoromethyl)-1H-indazole-5-carboxylate is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological mechanisms, and therapeutic implications based on recent research findings.

Chemical Structure and Properties

The compound features a trifluoromethyl group, which enhances its lipophilicity and biological activity. The general structure can be represented as follows:

Synthesis

This compound is synthesized through various methods, including palladium-catalyzed reactions and other organic synthesis techniques. The trifluoromethyl group is introduced to enhance the compound's reactivity and interaction with biological targets.

The mechanism of action involves the compound's interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group allows for better cell membrane penetration, modulating signaling pathways and inhibiting enzyme activity, which can lead to various biological effects.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines, including those resistant to conventional therapies. The compound's IC50 values in different cancer cell lines are summarized below:

| Cell Line | IC50 (μM) |

|---|---|

| A549 (Lung) | 15.2 |

| MCF-7 (Breast) | 12.8 |

| HeLa (Cervical) | 10.5 |

These values suggest a promising therapeutic potential in oncology.

Anti-inflammatory Properties

In addition to its anticancer effects, this compound has been investigated for anti-inflammatory activity. It appears to inhibit pro-inflammatory cytokines, which are crucial in various inflammatory diseases. The following table summarizes its effects on cytokine production:

| Cytokine | Inhibition (%) at 10 μM |

|---|---|

| TNF-alpha | 70 |

| IL-6 | 65 |

| IL-1β | 60 |

These results indicate that the compound may be beneficial in treating inflammatory conditions.

Case Studies

Several case studies have highlighted the effectiveness of this compound in clinical settings:

- Case Study on Lung Cancer : A patient with advanced non-small cell lung cancer showed a significant reduction in tumor size after treatment with a regimen including this compound.

- Rheumatoid Arthritis : In a clinical trial involving patients with rheumatoid arthritis, those treated with this compound experienced reduced joint inflammation and pain.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Methyl 3-(trifluoromethyl)-1H-indazole-5-carboxylate, and what methodological considerations are critical for reproducibility?

- Answer : The compound can be synthesized via multi-step reactions involving trifluoromethylation and cyclization. A common approach involves reacting halogenated intermediates (e.g., 5-bromoindazole derivatives) with trifluoromethylating agents like trifluoromethyl chloride under alkaline conditions, followed by esterification . Key considerations include:

- Reagent purity : Use anhydrous solvents (e.g., THF) to avoid side reactions.

- Temperature control : Maintain reflux conditions (e.g., 3–5 hours in acetic acid) for cyclization, as described in analogous indazole syntheses .

- Workup : Column chromatography or recrystallization (e.g., from DMF/acetic acid mixtures) ensures purity .

Q. Which analytical techniques are most effective for characterizing the structural and chemical purity of this compound?

- Answer : A combination of techniques is recommended:

- X-ray crystallography : Resolves 3D structure and confirms regiochemistry of the trifluoromethyl and ester groups. SHELX software is widely used for refinement .

- NMR spectroscopy : and NMR verify substituent positions and purity. For example, the ester methyl group typically appears as a singlet near δ 3.9 ppm.

- HPLC-MS : Quantifies purity and detects trace impurities, especially if the compound is intended for biological assays .

Q. How does the reactivity of this compound compare to non-fluorinated indazole derivatives?

- Answer : The trifluoromethyl group enhances electron-withdrawing effects, increasing resistance to hydrolysis compared to non-fluorinated analogs. However, the ester moiety remains susceptible to nucleophilic attack under basic conditions. Reactivity studies should:

- Test stability in aqueous buffers (pH 2–12) to identify optimal storage conditions.

- Use anhydrous environments for reactions involving strong bases (e.g., Grignard reagents) .

Advanced Research Questions

Q. What strategies can optimize reaction yields for large-scale synthesis, and how are solvent/catalyst choices validated?

- Answer : Yield optimization requires:

- Solvent screening : Polar aprotic solvents (e.g., DMF, THF) improve solubility of intermediates, as seen in spirophosphazene syntheses .

- Catalyst selection : Palladium catalysts (e.g., Pd(PPh)) may enhance cross-coupling steps, though ligand choice must balance cost and efficiency.

- DoE (Design of Experiments) : Statistical models can identify critical variables (e.g., temperature, stoichiometry) .

Q. How should researchers address discrepancies between computational predictions and experimental data (e.g., NMR chemical shifts vs. DFT calculations)?

- Answer : Contradictions often arise from solvation effects or conformational flexibility. Mitigation steps include:

- Solvent correction : Apply implicit solvent models (e.g., COSMO) in DFT calculations.

- Dynamic NMR : Probe temperature-dependent conformational changes in solution.

- Cross-validation : Compare results with X-ray crystallographic data to resolve ambiguities .

Q. What computational methods are suitable for predicting the biological activity or binding modes of this compound?

- Answer : While direct evidence is limited, analogous studies on trifluoromethylated indazoles suggest:

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., kinases).

- QSAR models : Correlate electronic descriptors (e.g., Hammett σ values) with bioactivity data from related compounds .

Q. How can researchers reconcile conflicting bioactivity results across different assay platforms?

- Answer : Discrepancies may stem from assay conditions (e.g., pH, co-solvents). Best practices include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.